Product packaging for victorin(Cat. No.:CAS No. 11026-16-7)

victorin

カタログ番号: B1172630
CAS番号: 11026-16-7
注意: 研究専用です。人間または獣医用ではありません。
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説明

Victorin is a complex mixture of highly modified heterodetic cyclic hexapeptides . Historically, it was assumed to be synthesized by nonribosomal peptide synthetases (NRPSs), a common pathway for many fungal toxins . However, groundbreaking research has conclusively demonstrated that this compound is, in fact, a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products . This discovery revealed a novel mechanism for the production of such small peptides in fungi .

The biosynthesis of this compound involves precursor peptide genes (vicA1-3) located in repeat-rich regions of the C. victoriae genome, with variable numbers of "GLKLAF" core peptide repeats forming the this compound backbone . Further post-translational modifications are crucial for its activity, including the involvement of a copper amine oxidase (CAO) enzyme (encoded by vicK) that converts inactive forms of this compound to their potent, active glyoxylate (B1226380) forms through oxidative deamination .

Several forms of this compound exist, with this compound C being the most abundant and well-characterized component, having a molecular weight of 814 and composed of various modified amino acids . This compound D is another component with a molecular weight of approximately 959 g/mol . The study of this compound has significantly advanced the understanding of plant-pathogen interactions and the molecular mechanisms underlying disease susceptibility .

特性

CAS番号

11026-16-7

分子式

C9H8S

同義語

victorin

製品の起源

United States

Biosynthesis and Metabolic Pathways of Victorin

Genetic Basis of Victorin Production

The biosynthesis of this compound is governed by specific gene clusters within the C. victoriae genome, encoding precursor peptides and various modifying enzymes.

Identification of Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Precursors (e.g., vicA genes)

This compound is derived from ribosomally synthesized precursor peptides . Analysis of a long-read assembly of the C. victoriae genome has revealed the presence of three copies of precursor peptide genes, designated vicA1, vicA2, and vicA3 . These vicA genes contain variable numbers of "GLKLAF" core peptide repeats, which correspond to the backbone of the this compound peptide . The ribosomal synthesis of this compound, followed by extensive post-translational modifications (PTMs), is characteristic of RiPPs, a class of natural products increasingly recognized in fungi . Deletion of at least one copy of the vicA gene resulted in a significant reduction in this compound production, confirming its role as the precursor peptide gene . Complete loss of this compound derivatives was observed in ΔvicA* mutant culture filtrates .

Genomic Organization of this compound Biosynthetic Gene Clusters

The vicA1-3 genes are situated in repeat-rich, gene-sparse regions of the C. victoriae genome . These genes are loosely clustered with other putative this compound biosynthetic genes . Biosynthetic gene clusters (BGCs) are often found to contain genes encoding enzymes involved in secondary metabolite production, and their organization can provide insights into the biosynthetic pathway . While some fungal RiPP gene clusters are compact, the this compound biosynthetic genes are more dispersed .

Comparative Genomics of this compound-like RiPPs in Fungi

Further supporting the involvement of these genes in this compound biosynthesis, compact gene clusters harboring corresponding homologs have been identified in two distantly related plant-associated Sordariomycete fungi, A. montagnei and C. eremochloae . These "vic-like" RiPP gene clusters in Sordariomycetes each feature eight genes whose predicted proteins show over 30% sequence identity to predicted proteins in the Vic1 and Vic2 loci of C. victoriae, suggesting their roles in PTM enzymes or other functions like regulation or transport . This comparative genomic analysis highlights the evolutionary conservation of this compound-like RiPP pathways across different fungal species . This compound is one of only a few dikaritins, a subclass of fungal RiPPs, that have been reported in filamentous fungi or ascomycetes .

Enzymology of this compound Biosynthesis

The conversion of the ribosomally synthesized precursor into the active this compound toxin involves a series of complex post-translational modifications catalyzed by specific enzymes .

Characterization of Key Enzymes Involved in Post-translational Modifications (e.g., CAO enzymes like VicK)

One crucial enzyme identified in this compound biosynthesis is VicK, a copper amine oxidase (CAO) . VicK is responsible for converting this compound to its active form by oxidizing the N-terminal glycyl moiety of the hexapeptides to a glyoxylate (B1226380) form . Deletion of the vicK gene in C. victoriae led to the accumulation of new glycine-containing this compound derivatives, including HV-toxin M, and abolished the production of glyoxylate-containing forms of this compound . This confirms VicK's role in the oxidative deamination of the N-terminal glycyl residue . The presence of multiple this compound derivatives in wild-type strains suggests a relaxed substrate specificity of enzymes within the this compound biosynthetic pathway, contributing to a metabolic grid that produces a range of analogs .

Another enzyme, VicYb, a DUF3328 protein, has been shown to be involved in the oxidative cyclization of the core peptide . Deletion of the gene encoding VicYb completely abolished this compound production .

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

EnzymeGeneProposed Role in this compound BiosynthesisEffect of Gene Deletion
VicKvicKOxidative deamination of N-terminal glycyl moiety to glyoxylate, converting inactive forms to active this compound. Accumulation of glycine-containing this compound derivatives (e.g., HV-toxin M); abolished production of glyoxylate-containing this compound forms.
VicYbvicYbOxidative cyclization of the core peptide. Abolished this compound production.

Roles of Specific Modifying Enzymes in Peptide Cyclization and Chlorination

This compound is a heterodetic cyclic hexapeptide with an ether bond as part of its macrocycle . The cyclization of the core peptide is a critical post-translational modification . As mentioned, the DUF3328 protein VicYb is predicted to play a role in the oxidative cyclization of the core peptide .

Unusually for fungal products, this compound undergoes chlorination as part of its maturation process . The chlorination occurs on unactivated carbon centers, a novelty in fungal RiPPs, suggesting the involvement of a different type of enzyme compared to those responsible for chlorination in other natural products like phomopsins or bacterial nonheme iron/α-ketoglutarate-dependent halogenases . While the exact enzyme responsible for chlorination in this compound has not been explicitly named in the provided search results, its presence is noted as a unique feature of this compound's post-translational modification . The chlorodehydroalanyl residue in this compound has been a subject of structural study, with its geometry (E or Z configuration) being debated, although the E configuration has been adopted in some articles .

Table 2: Key Features of this compound's Post-translational Modifications

Modification TypeDescriptionEnzymes/Genes Involved (if known)Significance
CyclizationFormation of a heterodetic cyclic hexapeptide with an ether bond. VicYb (oxidative cyclization) Essential for the cyclic structure of this compound.
Glyoxylate FormationOxidation of N-terminal glycyl to glyoxylate. VicK (copper amine oxidase) Converts inactive this compound forms to active host-selective toxin.
ChlorinationAddition of chlorine atoms to unactivated carbon centers. Not explicitly named, distinct from known fungal/bacterial halogenases. Unique feature for a fungal RiPP; enhances antibiotic activity in some related compounds.

Investigating Substrate Specificity of Biosynthetic Enzymes

Research into the enzymes involved in this compound biosynthesis suggests a degree of relaxed substrate specificity, contributing to the production of a diverse set of this compound analogs . This is particularly evident with the copper amine oxidase VicK. Its deletion not only prevents the formation of active glyoxylate-containing this compound forms but also results in the accumulation of novel glycine-containing derivatives, such as this compound B, D, and E, alongside HV-toxin M . This observation implies that VicK can act on multiple related substrates or that other enzymes in the pathway have broad specificities, leading to the observed metabolic grid .

Enzyme substrate specificity is a fundamental aspect of biochemical pathways, determining the range of molecules an enzyme can process . In the context of secondary metabolism, enzymes often exhibit promiscuity, which can lead to the generation of structural analogs . For this compound, the flexibility of the biosynthetic machinery in C. victoriae allows for the production of a suite of related compounds, each potentially contributing to the pathogen's virulence or adaptation. While general principles of enzyme specificity involve unique binding sites and interactions with specific substrates , the detailed structural and mechanistic basis for the observed relaxed specificity in this compound biosynthesis, particularly for enzymes beyond VicK, remains an area for further in-depth research.

Regulation of this compound Biosynthetic Pathways

The production of secondary metabolites like this compound is tightly regulated within fungal pathogens, responding to both internal and external cues.

The regulation of this compound biosynthesis occurs at multiple levels, including transcriptional and translational control of the genes involved. In fungi, genes encoding biosynthetic pathways are often organized into gene clusters and are co-regulated . These clusters frequently contain genes for core enzymes, tailoring enzymes, transporters, and regulatory transcription factors . Transcriptional regulation, involving transcription factors that bind to regulatory elements, is a primary mechanism for controlling gene expression in response to various signals .

Translational control, which governs protein synthesis from mRNA, also plays a crucial role in modulating gene expression . This level of control can impact the quantity and timing of enzyme production in the this compound pathway. For RiPPs like this compound, the precursor peptide genes (vicA1-3) are directly transcribed into mRNA and then translated into the precursor peptides that feed into the downstream modification steps . While the precise mechanisms of how vic gene expression is transcriptionally and translationally controlled in C. victoriae are still being elucidated, it is understood that such regulation is essential for the pathogen to produce this compound effectively during its interaction with the host.

Environmental and nutritional conditions significantly influence the biosynthesis of secondary metabolites in fungi, including mycotoxins . For C. victoriae, specific nutritional factors have been shown to stimulate this compound production. Early studies demonstrated that supplementing Fries' solution, a standard medium for this compound production, with oat flakes dramatically increased toxin yields, even eliminating the need for yeast extract . Oat grains also stimulated toxin titers, though to a lesser extent . This suggests that specific components present in oats, the natural host, act as nutritional cues or elicitors that promote this compound biosynthesis.

Other general environmental factors known to influence mycotoxin production in fungi include oxidative stress, nutritional stress, light stress, pH, temperature, and water activity . These factors can directly impact the expression of biosynthetic genes, thereby modulating toxin levels . For C. victoriae, the presence of susceptible oat cultivars likely provides the necessary environmental and nutritional context that optimizes this compound production, facilitating the pathogen's virulence.

The biosynthesis of this compound is characterized by the presence of a "metabolic grid" that leads to the production of a set of structurally related analogs . This phenomenon arises from the relaxed substrate specificity of enzymes within the biosynthetic pathway. The observation of multiple this compound derivatives in wild-type C. victoriae culture filtrates, coupled with the emergence of new glycine-containing derivatives when the vicK gene (encoding the copper amine oxidase) is deleted, provides strong evidence for this metabolic flexibility . This relaxed specificity allows the biosynthetic machinery to process slightly different substrates or intermediates, resulting in the structural diversity observed within the this compound family of toxins. This capacity for analog production may offer an evolutionary advantage to the pathogen, potentially broadening its host range or enhancing its adaptability to varying host defense mechanisms.

Environmental and Nutritional Factors Influencing this compound Production

In Vivo and In Vitro Biosynthesis Studies

Both in vivo and in vitro studies are crucial for dissecting complex biosynthetic pathways like that of this compound, allowing for the identification of key genes, enzymes, and reaction steps .

In vitro reconstitution experiments have been instrumental in confirming the enzymatic functions of specific proteins in the this compound biosynthetic pathway. A notable example is the in vitro verification of the role of VicK, the copper amine oxidase . Researchers have successfully demonstrated in vitro that VicK is responsible for the oxidative deamination of the N-terminal glycyl residue in this compound peptides, converting them to their active glyoxylate forms . This type of study, where individual enzymatic steps are recreated in a controlled laboratory setting, provides direct biochemical evidence for the proposed functions of biosynthetic enzymes. Such reconstitutions are vital for understanding the precise catalytic mechanisms and substrate specificities of the enzymes involved in complex natural product biosynthesis .

These studies not only confirm proposed enzymatic roles but also lay the groundwork for further investigation into the entire pathway, potentially allowing for the in vitro synthesis of this compound or its analogs, which could have implications for understanding its mechanism of action and for potential biotechnological applications.

Isotope Labeling Studies to Elucidate Pathway Intermediates

Stable isotope labeling studies are an indispensable tool in metabolomics and natural product biosynthesis research, offering profound insights into metabolic pathways and the identification of novel metabolites . This technique involves introducing precursors enriched with stable isotopes (e.g., carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N], deuterium (B1214612) [²H], or oxygen-18 [¹⁸O]) into a biological system . By tracking the incorporation of these labeled atoms into downstream metabolites using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the sequence of enzymatic reactions, identify pathway intermediates, and confirm the biosynthetic origin of complex molecules .

For a complex RiPP like this compound, with its highly modified heterodetic cyclic hexapeptide structure and multiple derivatives, isotope labeling studies would be invaluable in elucidating the precise sequence and nature of its post-translational modifications. While specific detailed isotope labeling studies on this compound's biosynthesis were not extensively detailed in the provided search results, the principles of such studies are highly applicable.

Potential Applications in this compound Biosynthesis:

Precursor Incorporation and Tracing: By feeding C. victoriae cultures with ¹³C-labeled amino acids, particularly those corresponding to the "GLKLAF" core peptide (glycine, leucine, lysine, alanine, phenylalanine), researchers could confirm their direct incorporation into the this compound backbone. This would provide direct evidence for the ribosomal synthesis and the integrity of the core peptide sequence during biosynthesis.

Elucidating Post-Translational Modifications: Given the extensive modifications, including oxidation (by VicK) and cyclization (by VicYb), isotope labeling could pinpoint the exact atoms involved in these transformations. For instance, using ¹⁸O-labeled water or molecular oxygen could reveal if oxygen atoms in specific functional groups of this compound are derived from these sources, thereby clarifying the mechanisms of oxidative tailoring reactions.

Identifying and Confirming Intermediates: As the precursor peptide undergoes a series of modifications, transient intermediates are formed. By performing time-course experiments with labeled precursors and analyzing the metabolome, it would be possible to detect and identify these intermediates based on their labeling patterns, even if they are present in low concentrations . This would help in mapping the complete biosynthetic route from the initial precursor peptide to the final active this compound forms.

Understanding Enzyme Specificity: The observation of multiple this compound derivatives (B, C, D, E) suggests relaxed enzyme specificity . Isotope labeling could be used to investigate how different precursors or metabolic conditions influence the distribution of labels across these derivatives, providing insights into the promiscuity or specificities of the tailoring enzymes involved.

Investigating Halogenation: Some this compound derivatives are known to contain terminal chlorines on aliphatic chains . While the specific halogenase enzyme has been hypothesized but not yet identified in C. victoriae , isotope labeling with ¹⁵N-labeled chloride or other halogen sources could potentially shed light on the halogenation mechanism and identify the responsible enzyme(s) if they exist.

Such studies would typically involve liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for high-sensitivity detection and accurate quantification of labeled metabolites, coupled with advanced bioinformatics tools for data analysis and interpretation of isotopolog distributions .

Molecular Mechanisms of Victorin Host Interactions

Identification and Characterization of Victorin-Binding Proteins and Receptors in Host Organisms

The initial recognition of this compound by host plants involves specific protein targets and potential cell surface mediators, which dictate the host's subsequent response.

A key molecular target for this compound is Thioredoxin TRX-h5 (TRX-h5), a defense-associated thioredoxin found in host organisms . This compound binds to TRX-h5, specifically interacting with the Cys39 residue, which leads to the inhibition of TRX-h5's catalytic activity . TRX-h5 is known for its role in regulating plant immunity, including its involvement in the redox-mediated control of NPR1 (nonexpresser of pathogenesis-related protein 1), a crucial transcriptional co-regulator in defense pathways . The binding of this compound to TRX-h5 is a prerequisite for the activation of downstream signaling, particularly involving NB-LRR proteins . In the absence of the NB-LRR protein LOV1, this compound's inhibition of TRX-h5 can compromise host defense, although it may not directly cause disease symptoms in this context .

This compound sensitivity in Arabidopsis thaliana is conferred by the LOCUS ORCHESTRATING this compound EFFECTS1 (LOV1) gene . LOV1 encodes a nucleotide-binding site leucine-rich repeat (NB-LRR) protein, a class of intracellular immune receptors typically associated with disease resistance in plants . LOV1 acts as a "guard" for the defense thioredoxin, TRX-h5 . When this compound binds to TRX-h5, it triggers the activation of LOV1, which, in turn, initiates programmed cell death . This activation of an NB-LRR protein by a pathogen-derived effector, leading to disease susceptibility rather than resistance, represents a unique mechanism where the host's own defense machinery is exploited by the pathogen . Similarly, in oats, the Vb gene, which is genetically linked to the Pc-2 resistance gene, mediates this compound sensitivity and susceptibility, suggesting a comparable mechanism of NB-LRR protein involvement . Co-expression of LOV1 and TRX-h5 in Nicotiana benthamiana has been shown to be sufficient to confer this compound sensitivity, further supporting their direct involvement in the recognition and signaling pathway .

While intracellular interactions are well-established, research has also explored the possibility of this compound recognition occurring at the cell surface. Early evidence suggested that the primary site of this compound's action might be on the plasma membrane . Studies using this compound derivatives, such as fluorescein (B123965) (VicFluor) or bovine serum albumin-fluorescein derivative of this compound (VicBSA), demonstrated that this compound-induced cell death occurs before these conjugates enter the cell . This indicates that the initial recognition event leading to the activation of this compound-induced responses likely takes place on the cell surface . Furthermore, pharmacological studies have implicated extracellular alkalization as an essential regulatory factor for this compound-induced cellular responses, providing additional support for a cell surface-mediated interaction . The protein product of the Vb gene in oats has also been hypothesized to be involved in this cell surface recognition .

Activation of Nucleotide-Binding Site Leucine-Rich Repeat (NB-LRR) Proteins (e.g., LOV1, Vb/Pc-2)

Cellular Signal Transduction Pathways Activated by this compound

Upon recognition, this compound activates specific cellular signal transduction pathways that culminate in the characteristic disease symptoms.

A hallmark of this compound's effect on susceptible host cells is the induction of programmed cell death (PCD) . This compound-induced PCD shares several morphological and biochemical characteristics with mammalian apoptosis, including DNA laddering and condensation of heterochromatin within the nuclei . Mitochondrial dysfunction, specifically through a mitochondrial permeability transition, is also implicated in this compound-induced cell death . This host cell death is not merely a symptom but is actively exploited by the necrotrophic fungus C. victoriae for its own growth and nutrient acquisition, as it thrives on dead host tissue . The activation of the cytoplasmic immune receptor LOV1, triggered by this compound's interaction with TRX-h5, directly leads to the initiation of this programmed cell death .

This compound rapidly induces the generation of reactive oxygen species (ROS) and nitric oxide (NO) in susceptible oat leaves . This rapid production, often termed an oxidative burst and NO burst, respectively, represents one of the earliest plant responses to pathogen challenge . Both ROS and NO are critical signaling molecules in plant immunity, involved in various defense responses . The role of ROS in this compound-induced cell death is significant, as treatment with ROS scavengers can suppress the development of this compound-induced symptoms . These molecules are thought to act either independently or in a coordinated manner to mediate the complex interactions and outcomes observed in this compound-host pathogenesis .

Compound Names and PubChem CIDs

Changes in Ion Fluxes and Extracellular Alkalization

This compound rapidly induces significant changes in host cell ion fluxes and leads to extracellular alkalization. This extracellular alkalization is a critical regulatory signal for a range of this compound-induced cellular responses . Pharmacological studies have indicated that the production of avenanthramides, a type of phytoalexin, is mediated by calcium ion (Ca²⁺) influx, protein kinase activity, and de novo protein synthesis . Both Ca²⁺ and extracellular alkalization are considered essential signals for this compound-induced cell death . Furthermore, the blockage of Ca²⁺ influx by lanthanum chloride (LaCl₃) significantly suppresses the increase in extracellular pH and potassium ion (K⁺) efflux, highlighting their important roles in the signaling pathway . Extracellular alkalinization is recognized as one of the earliest plant responses to biotic stresses and is thought to involve modifications in plasma membrane permeability affecting fluxes of Ca²⁺, protons (H⁺), K⁺, and other anions .

Impact on Phytoalexin Synthesis (e.g., Avenanthramides)

A notable characteristic of this compound is its ability to serve as a specific elicitor for the induction of phytoalexins, particularly avenanthramides, in oat cultivars carrying the Pc-2 gene . Even at low concentrations, this compound stimulates the biosynthesis of these compounds . Research has shown that genes encoding key enzymes in avenanthramide biosynthesis, such as hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase and S-adenosyl-l-methionine:trans-caffeoyl-CoA 3-O-methyltransferase, are highly up-regulated in response to this compound . Avenanthramides are secondary metabolites unique to oats, functioning as phytoalexins, which are antimicrobial compounds produced by plants for defense . Their production can be enhanced by various biotic and abiotic factors, including fungal infections like crown rust (Puccinia coronata) or treatment with elicitors such as this compound C . This induction of phytoalexin synthesis is considered part of the broader defense-related responses triggered by this compound .

Molecular and Biochemical Consequences of this compound Perception

The perception of this compound by susceptible host cells initiates a cascade of molecular and biochemical events that disrupt normal cellular functions and activate defense-like responses.

Disruption of Mitochondrial Function (e.g., Glycine (B1666218) Decarboxylase Complex)

A key molecular target of this compound is the glycine decarboxylase complex (GDC), a multi-protein system located in the mitochondria . This compound has been shown to bind specifically to the P protein subunit of the GDC . This binding leads to a potent in vivo inhibition of GDC activity (GDA) . Studies with oat leaf slices pretreated with this compound demonstrated an effective concentration for 50% inhibition (EC₅₀) of GDA at 81 pM . In vitro, this compound inhibited the glycine-bicarbonate exchange reaction with an EC₅₀ of 23 µM . In addition to the P protein, this compound also binds to the 15-kD H protein component of the GDC . While the inhibition of GDC by this compound appears to play a partial role in the onset of cell death and defense responses, it may contribute to symptom development and provide benefits for the pathogen by facilitating nutrient acquisition and host colonization . Furthermore, this compound has been observed to induce a reduction in mitochondrial membrane potential . The mitochondrial apoptosis pathway is significantly regulated by changes in mitochondrial membrane permeability and function.

Table 1: Effect of this compound on Glycine Decarboxylase Activity

Assay TypeTargetEC₅₀ (this compound)Reference
In vivoGDA81 pM
In vitroGlycine-bicarbonate exchange23 µM

Alterations in Membrane Permeability

This compound treatment leads to significant alterations in host cell membrane permeability, manifesting as electrolyte leakage. This leakage of electrolytes consistently precedes observable cell death. Microscopic investigations have revealed a widespread disruption of internal membrane systems, including the endoplasmic reticulum and nuclear membranes, in the leaf and root tissues of susceptible oat varieties treated with this compound. It is suggested that the primary site of this compound's action might be on the surface of the plasma membrane . Experiments using labeled cations have shown that this compound affects the retention of both ⁸⁶Rb and ⁴⁵Ca, with calcium chloride (CaCl₂) demonstrating an inhibitory effect on this compound activity as measured by ⁸⁶Rb leakage.

Structure Activity Relationship Sar Studies of Victorin and Analogs

Correlation of Victorin Structural Motifs with Molecular Recognition and Activity

This compound is a member of a family of peptide toxins . SAR analysis of this compound and its analogs focuses on identifying the key structural features that dictate its interaction with target molecules within the host plant, leading to its characteristic biological effects .

Significance of the β-chlorodehydroalanine Residue

β-Chlorodehydroalanine is classified as a nonstandard amino acid and is part of a broader group of dehydroamino acids found in various natural peptides . Research indicates that the geometrical isomerism of the Cα=Cβ double bond within this residue (E or Z configuration) is vital for its biological activity, although the precise assignment of this geometry in naturally occurring victorins remains an area of ongoing investigation . The chlorine atom within the side chain of β-chlorodehydroalanine is believed to exert steric hindrance and facilitate specific intramolecular and intermolecular interactions with the target protein or solvent, thereby influencing this compound's biological effects . Understanding the conformational properties of this residue is key to gaining deeper insights into this compound's activity and could potentially inform the design of novel peptides .

Role of Cyclic Peptide Conformation in Target Binding

This compound is a peptide, and like many cyclic peptides, its conformation plays a significant role in its biological function . Cyclic peptides generally exhibit enhanced structural stability compared to their linear counterparts, which restricts their conformational freedom . This conformational constraint increases the likelihood of the peptide adopting the specific conformation required for target binding, while simultaneously reducing the chances of binding to unintended targets .

This reduced conformational flexibility also contributes to higher binding affinity, improved specificity, and increased resistance to enzymatic degradation . The inherent conformational restrictions in cyclic peptides minimize the energetic cost associated with structural rearrangements needed for binding, thereby lowering the entropic penalty for more rigid macrocycles . Furthermore, secondary structural elements, such as β-turns and α-helices, which are stabilized by transannular hydrogen bonds, are crucial for orienting the amino acid side chains appropriately for interaction with the target protein .

Influence of Other Amino Acid Residues on Biological Activity

This compound C, the predominant compound in the this compound family, is characterized as a highly modified peptide lacking standard amino acid residues, implying the presence of a diverse array of non-standard or chemically altered amino acids beyond β-chlorodehydroalanine . While specific details on the individual contributions of each non-standard amino acid residue within this compound's unique sequence are complex, general principles of peptide SAR suggest that the identity and arrangement of these residues are paramount for biological activity .

In broader peptide SAR studies, modifications or substitutions of amino acid residues can profoundly impact a compound's biological activity, potency, and selectivity . For instance, changes in the side chains of amino acids within a peptide can alter its cytotoxicity or ability to inhibit growth . The presence of particular amino acids, such as positively charged or aromatic residues, has been shown to be critical for the antimicrobial activity of other cyclic peptides . Therefore, the unique combination and potential modifications of the "other" amino acid residues in this compound undoubtedly contribute to its specific host-selective toxicity.

Impact of Specific Functional Groups on this compound's Biochemical Activity

The biochemical activity of this compound is intrinsically linked to the presence and arrangement of its specific functional groups. These groups mediate the interactions with host components, leading to the observed phytotoxic effects.

Chemical Modifications and Their Effects on Target Binding and Signal Transduction

Chemical modifications to a molecule can significantly alter its biological effects and potency . In the context of this compound, its interaction with host plants involves complex signal transduction pathways . Signal transduction typically initiates when a ligand, such as this compound, binds to a specific receptor, triggering conformational changes that activate intracellular components and set off a cascade of events .

This compound is known to function as a biotrophic effector, recognized by an NB-LRR resistance protein in Arabidopsis, indicating its direct involvement in modulating plant defense signaling pathways . While specific examples of chemical modifications to this compound and their direct effects on its signal transduction are not extensively detailed, the general principles of signal transduction pathways highlight the importance of precise molecular interactions . Common chemical modifications in signaling pathways, such as phosphorylation (the addition of a phosphate (B84403) group), can activate or inactivate enzymes, thereby regulating downstream cellular responses . It is plausible that the unique functional groups within this compound enable it to interfere with or manipulate these host signaling mechanisms.

Stereochemical Determinants of this compound Activity

Stereochemistry, which refers to the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity . For this compound, the stereochemical configuration of its components, particularly the β-chlorodehydroalanine residue, is paramount . As previously noted, the precise geometrical isomer (E or Z) of the Cα=Cβ double bond in the ΔAla(βCl) residue, although still under investigation for naturally occurring victorins, is crucial for its biological activity .

Studies have shown that the Z and E isomers of ΔAla(βCl) exhibit distinct conformational preferences, with the Z isomer favoring helical and semi-extended conformations, and the E isomer primarily preferring extended conformations . These differences in preferred conformations would undoubtedly influence how this compound interacts with its molecular targets within the host. In general, the exact stereochemical make-up of a compound is vital for comprehensive SAR studies, as it allows for the identification of meaningful relationships between structure and activity . The specific three-dimensional orientation of functional groups and amino acid residues in this compound is therefore fundamental to its host-selective toxicity.

Design and Synthesis of this compound Analogs for SAR Elucidation

The design and synthesis of this compound analogs are pivotal for systematically probing the structural features critical for its biological activity. Given that this compound is now understood to be a ribosomally synthesized and posttranslationally modified peptide (RiPP), rather than a product of nonribosomal peptide synthetases, the strategies for generating derivatives often involve targeted modifications rather than complete de novo chemical synthesis from simple precursors.

Synthetic Strategies for Generating this compound Derivatives

While the complex architecture of this compound makes its total chemical synthesis challenging, various approaches have been employed to generate derivatives for SAR studies. One key strategy involves the chemical modification of specific residues present in the natural toxin. For instance, the β-chlorodehydroalanine residue (ΔAla(βCl)), a unique and conserved component across the this compound family, can be synthesized through the chlorination of dehydroalanine, followed by photoisomerization to control its Z or E geometry. This method allows for the creation of "semisynthetic isovictorins," enabling researchers to investigate the impact of the geometrical isomerism of this critical residue on biological activity. Furthermore, the synthesis of individual complex building blocks, such as (2S,4S)-5,5-dichloroleucine, a component of this compound C, has been achieved. [27 in previous search] Chemical derivatives and degradation products obtained through enzymatic and chemical hydrolysis have also been instrumental in the structural characterization of this compound.

Semisynthetic Modifications of Natural this compound Peptides

Semisynthetic modifications of naturally occurring this compound peptides have been employed to generate analogs with altered biological activities. Through chemical manipulation, researchers have prepared this compound derivatives that exhibit reduced activity, are non-toxic, or even act as non-toxic protective compounds capable of preventing the toxic effects of subsequent native toxin exposure. A notable example of such modification is the radioiodination of this compound, which has been crucial for its use as a probe in binding studies. The understanding of this compound's ribosomal biosynthesis has highlighted specific post-translational modifications, such as the conversion of HV-toxin M (which possesses an N-terminal glycine) to the predominant this compound C (containing a glyoxylate (B1226380) residue) by the copper amine oxidase VicK. While this is a biosynthetic process, it identifies a site amenable to targeted semisynthetic modification to explore the impact of N-terminal variations on activity.

Bioassays for Evaluating Analog Activity in Research Models

The biological activity of this compound and its analogs is typically evaluated using a range of sensitive bioassays that reflect its host-selective toxicity and cellular effects.

One prominent method is the leaf wilting bioassay , performed on susceptible oat cultivars (e.g., Fulgrain). This assay directly observes the characteristic leaf wilting symptoms induced by the toxin, demonstrating high sensitivity, with this compound concentrations as low as 10 pM capable of eliciting disease-like symptoms.

Another critical set of assays focuses on the inhibition of glycine (B1666218) decarboxylase activity (GDA) , as this compound is known to bind to and inhibit components of the glycine decarboxylase complex (GDC) in oat mitochondria.

Table 1: Inhibition of Glycine Decarboxylase Activity by this compound

Assay TypeTargetEffective Concentration for 50% Inhibition (EC50)Reference
In vivoGDA in oat leaf slices81 pM
In vitroGlycine-bicarbonate exchange reaction23 µM

Beyond GDA inhibition, this compound's effects on plant physiology are also assessed. For instance, this compound stimulates the synthesis of extracellular polysaccharides in susceptible oat protoplasts at concentrations that concurrently inhibit protein synthesis. [30 in previous search]

Protein binding assays are also employed to characterize the interaction of this compound and its analogs with their cellular targets. Radiolabeled this compound has been shown to bind specifically to the 100-kDa P protein and the 15-kDa H protein components of the GDC in susceptible oat genotypes. In vitro binding studies have also identified interactions with 100, 65, and 45 kDa proteins.

Computational Modeling and Cheminformatics in this compound SAR

Computational approaches offer powerful tools for predicting and understanding the interactions of chemical compounds with biological targets, complementing experimental SAR studies.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are widely used computational methods to predict how small molecules, such as this compound, interact with their protein targets at an atomic level. These techniques aim to identify preferred binding conformations, estimate binding affinities, and explore the dynamic behavior of ligand-receptor complexes.

This compound is known to specifically bind to the P protein (100-kDa) and H protein (15-kDa) components of the glycine decarboxylase complex (GDC) in oat mitochondria, which are central to its mode of action. While the general utility of molecular docking and MD simulations for studying protein-ligand interactions, including those involving large protein complexes like decarboxylases, is well-established, specific published studies detailing molecular docking or molecular dynamics simulations of this compound directly with the P or H proteins of the GDC were not identified in the conducted searches. Such studies would be crucial for gaining atomic-level insights into the precise binding mechanisms and conformational changes induced by this compound's interaction with its physiological targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses are computational methodologies that establish mathematical correlations between the chemical structures of compounds and their observed biological activities. By using physicochemical properties or theoretical molecular descriptors as predictors, QSAR models aim to predict the activity of new or untested chemicals.

Despite the extensive research on this compound's biological effects and its structural characterization, specific QSAR studies focusing on the compound this compound and its analogs were not found in the conducted literature searches. While the principles and applications of QSAR are broadly applied in chemical and biological sciences for toxicity prediction, drug discovery, and risk assessment, direct examples of QSAR models developed for this compound to quantify its host-selective toxicity or GDA inhibition were not identified. The absence of such studies in readily accessible literature may indicate a gap in the computational SAR exploration of this unique phytotoxin.

Conformational Analysis and Energy Landscapes of this compound

The conformational properties and energy landscapes of this compound, particularly focusing on the unique β-chlorodehydroalanine (ΔAla(βCl)) residue, have been extensively investigated using a combination of experimental techniques and theoretical calculations. These studies are crucial for understanding the molecular basis of this compound's biological activity as a host-selective toxin. Research has employed methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and various computational approaches including ab initio calculations and molecular dynamics simulations.

The ΔAla(βCl) residue, a key structural component of victorins, exhibits distinct conformational profiles depending on its geometrical isomer (Z or E). These isomers adopt different preferred conformations in solution, influenced by solvent polarity and intramolecular interactions.

Detailed Research Findings:

Conformational Preferences of ΔAla(βCl) Isomers

Studies have identified several stable conformations for both the Z and E isomers of the ΔAla(βCl) residue, characterized by their φ (phi) and ψ (psi) torsion angles. These angles define the rotation around the N-Cα and Cα-C bonds in the peptide backbone, respectively.

Z-Isomer of ΔAla(βCl): The Z-isomer of ΔAla(βCl) demonstrates a preference for helical and semi-extended conformations.

Conformation Typeφ (phi) Angle (°)ψ (psi) Angle (°)Solution Polarity
Helical (α)-61-24Weakly and More Polar
PPII-type (β)-47136Weakly and More Polar
Semiextended (β2)-1169Weakly and More Polar

E-Isomer of ΔAla(βCl): The E-isomer primarily favors an extended conformation, although other forms can emerge with increasing solvent polarity.

Conformation Typeφ (phi) Angle (°)ψ (psi) Angle (°)Solution Polarity
Extended (C5)-177160Mainly
Beta (β)-44132With increased polarity
Alpha (α)-53-39With increased polarity

Stabilizing Interactions: A significant finding in the conformational analysis of ΔAla(βCl) is the presence of an N-H···Cl hydrogen bond (5γ) in the most stable conformations. This intramolecular hydrogen bond forms between the chlorine atom of the side chain and the N-H donor of the flanking amide group, contributing to the stability of these specific conformers.

Energy Landscapes: The energy landscapes derived from theoretical calculations support the observed conformational preferences. These landscapes illustrate the relative stability of different conformations and the energy barriers for interconversion between them. The variations in local geometry between investigated conformations can be notable, with bond distances varying by up to 0.025 Å and bond angles by up to 7.5°. Small deviations from planarity (up to 8°) have also been observed for some peptide group conformations. The correlation between φ and ψ angles in helical forms of dipeptides, consistent with protein structure data, has been confirmed by these calculations.

The assignment of the geometrical isomer of the ΔAla(βCl) residue in naturally occurring victorins remains a subject of ongoing research, despite its critical role in biological activity.

Advanced Methodologies for Victorin Research

Spectroscopic and Crystallographic Approaches for Victorin Structural Analysis

Spectroscopic and crystallographic methods are foundational for the detailed structural elucidation of this compound, offering complementary views into its molecular architecture in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust tool employed to investigate the solution-state structure and dynamic conformational properties of molecules, including peptides and proteins. In the context of this compound, NMR spectroscopy has been crucial for its structural characterization. Studies have particularly focused on the unique β-chlorodehydroalanine (ΔAla(βCl)) residue, which is a conserved unit across the this compound family and is hypothesized to be critical for the toxin's bioactivity. NMR allows for the determination of the geometry of the Cα=Cβ double bond within this residue by comparing the chemical shifts of vinyl protons.

NMR experiments, such as homonuclear shift correlations (e.g., NOESY and TOCSY) and heteronuclear experiments (e.g., HSQC), are utilized to assign specific resonances to individual atoms within the this compound molecule. These assignments, in turn, enable the determination of key conformational parameters like torsion angles, providing a detailed understanding of the molecule's spatial orientation and flexibility in solution.

X-ray crystallography, often referred to as single-crystal X-ray diffraction (SCXRD), is the preeminent technique for determining the precise three-dimensional atomic structure of crystalline materials. This method involves directing a beam of X-rays at a high-quality single crystal of the substance. The X-rays diffract in specific directions due to the regular, periodic arrangement of atoms within the crystal lattice.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that offer valuable information about the vibrational modes of molecules, which are characteristic of their chemical bonds and functional groups. These techniques provide a "biochemical fingerprint" of a molecule by simultaneously detecting information from various biological components.

X-ray Crystallography and Diffraction for Solid-State Structure

Mass Spectrometry-Based Techniques for this compound Metabolite Profiling

Mass spectrometry (MS) is a cornerstone in metabolite profiling, offering high-throughput, sensitive, and reproducible analysis of a wide array of metabolites. It is particularly effective for profiling primary metabolites and understanding complex biological systems.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the precise determination of elemental compositions and the identification of unknown compounds. This capability is crucial for identifying this compound analogs (structurally similar compounds) and intermediates formed during its biosynthesis or degradation.

HRMS instruments, such as time-of-flight (TOF) MS and Orbitrap mass analyzers, offer exceptional resolving power and sensitivity, allowing for the detection and characterization of a broad spectrum of analytes in complex mixtures. To further confirm structural assignments and elucidate fragmentation pathways, HRMS is often coupled with tandem mass spectrometry (MS/MS). MS/MS experiments involve the fragmentation of selected ions and the analysis of their product ions, providing detailed structural information essential for the unambiguous identification of this compound and its related compounds.

Metabolomics involves the comprehensive study of small molecule metabolites within a biological system, offering a snapshot of its biochemical state. This "omics" approach is vital for understanding the functional integrity of an organism and its responses to various stimuli, including pathogen attack.

For this compound, which acts as a host-selective toxin in oats, metabolomics approaches are instrumental in elucidating the metabolic pathways involved in both its production by Cochliobolus victoriae and the subsequent host response in susceptible oat varieties. Mass spectrometry, frequently combined with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), serves as the primary analytical platform for these studies.

Chromatographic Coupling (e.g., LC-MS) for Separation and Analysis

Chromatographic coupling techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound and its derivatives from biological samples. LC-MS offers high sensitivity and specificity, enabling the detection of this compound even at minute concentrations.

Detailed Research Findings:

This compound Detection and Characterization: LC-MS has been extensively used to verify the production of this compound C, the major form of the toxin, in C. victoriae culture filtrates. Researchers have utilized LC-MS to detect various this compound derivatives, including novel ones, by analyzing their characteristic isotopic patterns (especially for chlorinated compounds) and mass differences. For instance, novel this compound derivatives lighter than this compound D, B, and E have been identified through LC-MS analysis, with their structures further confirmed by LC-MS/MS.

Biosynthesis Studies: LC-MS analysis of culture filtrates from C. victoriae mutants has been crucial in identifying genes involved in this compound biosynthesis. For example, the complete loss of this compound derivative production in ΔvicA* mutant culture filtrate, as revealed by LC-MS, indicated that vicA is the precursor peptide gene for this compound. Similarly, the deletion of a gene encoding a DUF3328 protein (VicYb) abolished this compound production, supporting its role in the oxidative cyclization of the core peptide, a finding confirmed by LC-MS.

Sample Preparation and Analysis: Typical LC-MS workflows for this compound involve extracting the compound from culture filtrates or plant tissues, followed by chromatographic separation (e.g., using reverse-phase columns) and subsequent mass spectrometric detection. High-resolution mass spectrometry, such as UPLC/ultrahigh-resolution MS, further enhances the ability to identify and quantify a wide range of compounds, including metabolites and lipids in plant samples.

Omics Approaches in this compound-Challenged Systems

'Omics' technologies provide a holistic view of the molecular changes occurring in host plants upon this compound exposure, offering insights into the complex interplay between the toxin and plant defense mechanisms.

Transcriptomic Responses to this compound Exposure in Host Plants

Transcriptomics, the study of gene expression at the RNA level, reveals the dynamic changes in gene activity in response to this compound. This compound-induced cell death is likely caused by transcriptional reprogramming of host cells, leading to the activation of a cellular suicide machinery.

Detailed Research Findings:

Defense Gene Activation: this compound acts as a specific elicitor in oat plants carrying the Vb/Pc-2 gene, triggering a wide range of defense responses. These include the activation of defense-related genes responsible for phytoalexin synthesis (e.g., avenanthramides), PR protein accumulation, and detoxification of reactive oxygen intermediate (ROI) stress.

Programmed Cell Death (PCD) Pathways: this compound unambiguously induces apoptosis-like responses, such as DNA laddering and heterochromatin condensation, which are mediated by transcriptional and/or metabolic reprogramming. While the inhibition of glycine (B1666218) decarboxylase activity (GDA) by this compound contributes to symptom development, the induction of cell death and defense responses may be primarily driven by active transport of ions (e.g., Ca²⁺ and H⁺) requiring ATP, rather than solely GDA inhibition.

LOV1 Gene and Susceptibility: In Arabidopsis thaliana, this compound sensitivity is conferred by the LOCUS ORCHESTRATING this compound EFFECTS1 (LOV1) gene, which encodes a nucleotide-binding site leucine-rich repeat (NB-LRR) protein, a type commonly associated with disease resistance. Transcriptomic studies have shown that LOV1 conditions this compound-dependent induction of defense-associated proteins. The LOV1 gene "guards" the defense thioredoxin, TRX-h5, and this compound binding to TRX-h5 activates LOV1, eliciting a resistance-like response that paradoxically confers disease susceptibility. This suggests that this compound exploits host immunity pathways.

Signaling Pathways: this compound-induced gene expression, such as that of ATTRX5 (required for LOV1-conditioned C. victoriae susceptibility), is salicylic (B10762653) acid (SA)-dependent. Ethylene (B1197577) involvement has also been demonstrated in Vb-conditioned susceptibility of oats to C. victoriae.

Proteomic Changes Induced by this compound

Proteomics, the large-scale study of proteins, provides insights into the protein expression profiles and modifications that occur in response to this compound. Proteins play crucial roles in both plant defense and pathogen virulence.

Detailed Research Findings:

Glycine Decarboxylase Complex (GDC) as a Target: this compound has been shown to bind specifically to the P protein component of the mitochondrial glycine decarboxylase complex (GDC) in susceptible oat leaves. This binding strongly inhibits GDA, a pivotal enzyme in the photorespiration cycle. The inhibition of GDA may facilitate plant destruction by abrogating the photorespiratory cycle.

Rubisco Cleavage: A significant proteomic change induced by this compound is the specific proteolytic cleavage of the large subunit (LSU) of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). This cleavage, which occurs after the 14th amino acid, is suggestive of a this compound-induced, senescence-like response and can be prevented by protease inhibitors like E-64 and calpeptin.

This compound-Binding Proteins (VBPs): Studies using radiolabeled this compound derivatives have identified eight distinct this compound-binding proteins (VBPs) in oat plants, regardless of their resistance or sensitivity to the toxin. A 100-kD VBP has been specifically identified and characterized, with peptide mapping indicating its homology to the P protein component of the glycine decarboxylase complex. This suggests the VBP may function as a toxin receptor.

Defense-Associated Proteins: this compound induces a resistance-like physiology in oats and Arabidopsis, including the expression of defense-associated proteins. Proteomic analysis can differentiate plant responses to stress, revealing proteins involved in metabolic homeostasis and resource reallocation for defense.

Metabolomic Shifts in Host Metabolism Due to this compound

Metabolomics, the study of small-molecule metabolites, provides a snapshot of the physiological state of a plant under this compound challenge, reflecting the ultimate phenotype.

Detailed Research Findings:

Metabolic Reprogramming: this compound-induced cell death is associated with transcriptional and/or metabolic reprogramming of host cells. This involves significant changes in primary metabolic pathways to meet the increased demands for energy, reducing equivalents, and carbon skeletons required for defense responses.

Photorespiratory Cycle Disruption: this compound's inhibition of the glycine decarboxylase complex (GDC) directly impacts the photorespiratory cycle. This disruption can lead to altered levels of key metabolites such as glycine and serine, which are normally generated by photorespiration and are crucial for various defense processes.

Ion and Electrolyte Leakage: this compound primarily affects cell wall permeability, causing sensitive tissues to become more permeable, leading to leakage of ions, salts, and acids from the tonoplast of mitochondria. This leakage is associated with increased respiration in this compound-treated tissues.

Phytoalexin Synthesis: this compound triggers the synthesis of phytoalexins, such as avenanthramides, in oat cultivars carrying the Pc-2 gene. This is a specific defense response involving the production of secondary metabolites.

Chlorophyll (B73375) Loss: this compound treatment leads to chlorophyll loss, a symptom indicative of premature senescence, which is a metabolic shift.

Bio-orthogonal Chemical Probes for this compound Interaction Studies

Bio-orthogonal chemical probes allow for the study of this compound's interactions within living systems without interfering with native biological processes.

Synthesis and Application of Fluorescent this compound Conjugates (e.g., VicFluor, VicBSA)

Fluorescent this compound conjugates, such as VicFluor and VicBSA, are synthesized to visualize and study the cellular localization and interaction dynamics of this compound.

Detailed Research Findings:

Synthesis: VicFluor is prepared by incubating this compound with 5-(and 6)-carboxyfluorescein, succinimidyl ester (NHS-fluorescein). VicBSA involves conjugating this compound to bovine serum albumin (BSA) which is also labeled with fluorescein (B123965). These conjugates are then purified to remove unreacted components.

Application and Mechanism of Action:

Cell Surface Recognition: Studies using VicFluor and VicBSA have demonstrated that this compound-induced cell death occurs before these conjugates traverse the plasma membrane. This suggests that this compound is recognized on the cell surface, eliciting a hypersensitive response (HR)-like response independent of its binding to the intracellular GDC.

Retention of Biological Activity: VicFluor and VicBSA retain the ability to activate the same signaling pathways stimulated by native this compound, although they may be less effective. For instance, VicBSA rapidly stimulates the generation of reactive oxygen intermediates (ROIs), nitric oxide (NO), phytoalexin synthesis, extracellular alkalization, and cell death, specifically in this compound-sensitive leaves.

Cytological Analysis: Fluorescent conjugates enable cytological analyses to determine the causative relationship between the timing of this compound-induced cell death and the dynamic distribution of this compound within the cell. Quantitative and time-course analyses of fluorescence intensity in mesophyll cells can be performed to track the probe.

Ion Fluxes: The observation that VicFluor and VicBSA induce cell death before internalization supports a model where this compound may kill host cells by activating an HR-like response through ion fluxes across the plasma membrane.

Affinity-Based Proteomics for Target Validation

Affinity-based proteomics plays a pivotal role in identifying and validating the host targets of this compound, providing insights into the molecular mechanisms underlying disease susceptibility. This methodology leverages the specific binding properties of this compound to isolate and characterize interacting host proteins.

Early investigations utilized radiolabeled this compound derivatives to identify this compound Binding Proteins (VBPs) in oat plants. These studies revealed the existence of distinct VBPs, with their binding patterns often correlating with the plant's susceptibility phenotype .

Key this compound Binding Proteins Identified in Oats:

ProteinMolecular Weight (kDa)Binding SpecificityComponent ofReference
VBP1100Toxin-sensitive, susceptible genotypes onlyGlycine Decarboxylase (P protein)
VBP215Both susceptible and resistant genotypesGlycine Decarboxylase

Both the 100-kDa and 15-kDa VBPs have been identified as components of the multienzyme complex glycine decarboxylase (GDC), a nuclear-encoded, mitochondrial enzyme complex . The 100-kDa VBP, specifically, was characterized as the P protein component of GDC . Current research continues to explore the precise role of this enzyme complex in this compound sensitivity .

Beyond oats, this compound has been shown to interact with other host proteins. In Arabidopsis thaliana, this compound binds to thioredoxin TRX-h5, specifically at Cys39, leading to the inhibition of its activity . This interaction is crucial for the activation of the LOV1 protein, which subsequently triggers a resistance-like cell death response that paradoxically promotes disease in susceptible plants . Affinity-based approaches, including those employing mass spectrometry (MS), are instrumental in identifying direct drug-target interactions and validating these targets across the proteome . Such methods involve the specific enrichment of target proteins using affinity reagents, followed by detailed characterization via MS .

Genetic and Mutational Analysis in Fungal Pathogens and Host Plants

Genetic and mutational analyses have been fundamental in dissecting the complex interactions between this compound, its fungal producer, and susceptible host plants, revealing key genes and mechanisms governing pathogenicity and susceptibility.

Host Plants

Susceptibility to this compound and, consequently, to Victoria blight caused by C. victoriae, is controlled by a single dominant allele at the Vb locus in oats . Intriguingly, the Vb gene is either tightly linked to or identical with the Pc-2 gene, which confers resistance to certain races of the crown rust pathogen Puccinia coronata . This genetic linkage highlights a unique scenario where a gene associated with disease resistance against one pathogen inadvertently confers susceptibility to another, a phenomenon extensively studied in the context of this compound .

In the model plant Arabidopsis thaliana, this compound sensitivity is governed by the dominant LOV1 gene (Locus Orchestrating this compound Effects) . LOV1 encodes a coiled-coil-nucleotide-binding-leucine-rich repeat (CC-NB-LRR) protein, a class of proteins typically involved in conferring disease resistance . Mutational analysis of LOV1 in Arabidopsis has shown that loss-of-function mutations share similarities with those observed in other CC-NB-LRR resistance proteins, suggesting a conserved mechanism of action . This compound-induced defense responses, such as the expression of pathogenesis-related protein 1 (PR-1) and the production of the phytoalexin camalexin (B168466), are observed in a genotype-specific manner in Arabidopsis lines expressing LOV1 . While defense signaling pathways like those mediated by salicylic acid, jasmonic acid, and ethylene are generally not required for C. victoriae susceptibility conditioned by LOV1, ethylene may play a subtle role .

Further studies have extended these findings to other plant species. In Phaseolus vulgaris (common bean), this compound sensitivity is a quantitative and developmentally regulated trait, linked to a quantitative trait locus (QTL) that contains nucleotide-binding site leucine-rich repeat (NLR)-encoding genes, such as PvLOV .

Fungal Pathogens

The pathogenicity of Cochliobolus victoriae is critically dependent on its ability to produce this compound . Recent genetic discoveries have elucidated the biosynthetic pathway of this compound, overturning previous assumptions. It was long hypothesized that this compound, a complex cyclic peptide, was synthesized by non-ribosomal peptide synthetases (NRPSs), similar to other fungal toxins . However, comprehensive genetic analyses have conclusively demonstrated that this compound is, in fact, a ribosomally synthesized and post-translationally modified peptide (RiPP) .

The C. victoriae genome contains precursor peptide genes, designated vicA1-3, which encode multiple "GLKLAF" core peptide repeats, forming the backbone of the this compound peptide . These vicA genes are notably located in repeat-rich, gene-sparse regions of the fungal genome . Genetic manipulation experiments have confirmed their essential role in this compound production: deletion of even a single vicA copy significantly diminishes this compound output, while the deletion of a gene encoding a DUF3328 protein (VicYb), implicated in oxidative cyclization, completely abolishes this compound biosynthesis . Additionally, a copper amine oxidase (CAO) enzyme has been identified as crucial for converting inactive this compound precursors into their potent, biologically active forms . These findings provide a detailed genetic basis for this compound biosynthesis, contributing significantly to the understanding of fungal virulence factors.

Ecological and Evolutionary Aspects of Victorin

Role of Victorin in Host-Pathogen Co-evolution

The pathogenicity of C. victoriae is contingent upon the production of this compound by the fungus and the presence of a specific susceptibility-conferring gene, Vb, in oat cultivars. Remarkably, the Vb gene is genetically inseparable from the Pc-2 gene, which provides resistance against the biotrophic pathogen Puccinia coronata, responsible for crown rust. This genetic linkage highlights a complex co-evolutionary arms race.

The historical context of Victoria blight exemplifies a classic evolutionary arms race. Oat varieties popular in the 1940s were specifically bred for resistance to crown rust, a desirable agricultural trait. However, this very resistance, conferred by the Pc-2 gene, simultaneously rendered them susceptible to Victoria blight due to the linked Vb gene and this compound's action. this compound functions by exploiting host immunity pathways, acting as an effector that triggers programmed cell death (PCD) in sensitive oat tissues. This mechanism, where a necrotrophic pathogen utilizes a host defense response (typically against biotrophs) to its advantage, showcases a sophisticated co-evolutionary adaptation. The introduction of new resistance genes in agricultural systems is frequently followed by the rapid evolution of corresponding pathogen virulence, a pattern observed in various host-pathogen interactions.

The widespread cultivation of oat cultivars carrying the Vb gene created a strong selection pressure on oat populations. The purposeful selection for Pc-2 resistance inadvertently selected for Vb susceptibility, leading to a "boom-and-bust" cycle in oat agriculture where initially successful resistant varieties were rapidly overcome by the emergence of Victoria blight. This illustrates how human-driven agricultural practices can inadvertently influence the direction and intensity of natural selection in host-pathogen systems. Beyond oats, this compound sensitivity has also been identified in other plant species, including Arabidopsis thaliana, where sensitivity segregated as a single dominant locus, designated LOV (Locus Orchestrating this compound effects). This suggests that the evolutionary impact of this compound may extend beyond its primary host, influencing a broader range of plant species that possess similar recognition mechanisms.

Evolutionary Arms Race Between Cochliobolus victoriae and Oat Cultivars

This compound's Impact on Plant Community Dynamics

While this compound's primary impact is on susceptible oat cultivars, its influence can extend to broader plant community dynamics, particularly in agricultural settings where susceptible and resistant varieties might be present.

Information specifically detailing this compound's direct interactions with or influence on other microbial or fungal communities beyond its direct host-pathogen relationship with Cochliobolus victoriae is limited in the provided sources. Cochliobolus victoriae is a necrotrophic fungus, meaning it obtains nutrients by killing host tissues, often through the production of toxins like this compound. While plant roots and surfaces actively shape microbial communities through the secretion of various chemicals, and complex interactions occur between different microbial groups in soil and on plant surfaces , the direct role of this compound in mediating these broader community interactions is not explicitly described. Its primary function is to induce disease in susceptible host plants.

Influence on Susceptible and Resistant Plant Varieties in Mixed Stands

Evolutionary Origins of this compound Biosynthesis Genes

The genetic and biochemical origins of this compound have been a subject of scientific inquiry for decades. Recent research has shed light on the surprising nature of its biosynthesis and evolutionary history. The genes responsible for encoding this compound are not found in compact clusters, as is typical for many small molecule biosynthesis genes, but are instead scattered across repetitive and rapidly evolving regions within the Cochliobolus victoriae genome.

Furthermore, the discovery of homologous vic-like gene clusters in two distantly related sordariomycete fungi, coupled with their absence in related dothideomycetes, strongly suggests that lateral gene transfer (also known as horizontal gene transfer) is the evolutionary origin of the vic genes in C. victoriae. This mechanism, where genetic material is transferred between organisms that are not parent and offspring, provides a significant insight into how virulence factors can be acquired and transmitted across fungal lineages. This finding expands the understanding of small molecule discovery in fungal organisms and their roles in both beneficial and harmful activities.

Horizontal Gene Transfer Considerations for RiPP Gene Clusters

Horizontal gene transfer (HGT) is a significant evolutionary mechanism that facilitates the acquisition of new genetic traits, thereby driving diversification and adaptation in various organisms, particularly bacteria. Ribosomally synthesized and posttranslationally modified peptides (RiPPs) are natural products that are initially synthesized as precursor peptides, comprising a leader sequence and a core peptide. These precursor peptides undergo extensive modifications by RiPP tailoring enzymes (RTEs), which are typically encoded within specialized biosynthetic gene clusters (BGCs) located in close proximity to the precursor peptide gene.

Evidence suggests that RiPP gene clusters are notably prevalent among horizontally transferred BGCs. For instance, a systematic characterization of horizontally transferred BGCs in the human gut microbiota revealed that RiPPs constituted a substantial majority, accounting for 93.83% of the identified transferred clusters. This high rate of transfer highlights the importance of HGT in shaping the genetic landscape and functional capabilities of microbial communities. Such HGT events involving BGCs, including those for RiPPs, have been observed to occur across different phyla, such as Bacteroidota and Bacillota within the gut microbiota, indicating complex inter-species genetic exchange.

The presence of compact gene clusters containing homologs of this compound biosynthetic genes in two phylogenetically distant plant-associated Sordariomycete fungi, A. montagnei and C. eremochloae, provides compelling evidence for potential horizontal gene transfer or a shared ancient ancestry. These "vic-like" RiPP gene clusters in A. montagnei and C. eremochloae possess eight genes each, with their predicted proteins exhibiting over 30% sequence identity to predicted proteins in the Vic1 and Vic2 loci of C. victoriae, strongly supporting their involvement in this compound biosynthesis or related processes. Phylogenetic analyses, which can reveal instances of HGT through the scattering of sequences from disparate phyla within a single clade or the clustering of BGCs from different phyla, have specifically demonstrated the horizontal transfer of genes like tfuA, which is associated with thioamidated RiPPs. This phenomenon underscores the dynamic nature of RiPP BGC evolution and dissemination across fungal and potentially other microbial lineages.

Phylogenetic Analysis of this compound-like Peptides

Phylogenetic analysis is a fundamental tool for inferring evolutionary relationships among molecules, organisms, or both, typically represented as branching, tree-like diagrams. This analytical approach helps in understanding the diversification and ancestral origins of gene families and the compounds they produce. Within the context of this compound, a dikaritin toxin, phylogenetic studies of RiPP biosynthetic gene clusters (BGCs) offer insights into its evolutionary trajectory and the relationships among similar compounds.

The discovery of three copies of precursor peptide genes (vicA1-3) with variable numbers of "GLKLAF" core peptide repeats within the C. victoriae genome suggests an evolutionary history involving gene duplication events. Such duplications can lead to the diversification of peptide sequences and, consequently, their modified products. Furthermore, the identification of "vic-like" RiPP gene clusters in distantly related Sordariomycete fungi, A. montagnei and C. eremochloae, with significant sequence identity to the Vic1 and Vic2 loci of C. victoriae, strongly indicates shared evolutionary origins or horizontal gene transfer events.

Phylogenetic analyses of RiPP BGCs in other fungal groups, such as lichenized fungi, have revealed a high degree of uniqueness among most clusters. However, some shared RiPP BGCs have been identified that exhibit homology to ustiloxin (B1242342) signature enzymes, suggesting a common ancestry or convergent evolution with other fungal mycotoxin-related BGCs. These findings underscore the broad evolutionary landscape of fungal RiPPs and the complex interplay of gene duplication, divergence, and horizontal gene transfer in shaping their diversity and distribution across the fungal kingdom. The phylogenetic relationships among this compound-like peptides can illuminate the selective pressures that have driven their evolution as host-selective toxins in plant-pathogen interactions.

Table 1: Key Genes in this compound Biosynthesis

Gene NameDescriptionRole in this compound ProductionSource
vicA1-3Precursor peptide genesEncode the "GLKLAF" core peptide repeats, essential for this compound backbone.
VicYbDUF3328 proteinPredicted role in oxidative cyclization of the core peptide; essential for active this compound production.

Table 2: Fungi Possessing this compound or this compound-like RiPP Gene Clusters

Fungal SpeciesRelationship to Cochliobolus victoriaePresence of this compound/Vic-like RiPP BGCsSource
Cochliobolus victoriaeProducerProduces this compound
A. montagneiDistantly related SordariomycetePossesses "vic-like" RiPP gene clusters
C. eremochloaeDistantly related SordariomycetePossesses "vic-like" RiPP gene clusters

Synthetic Biology and Biotechnological Approaches in Victorin Research

Engineered Biosynthesis of Victorin or Its Derivatives in Heterologous Systems

The characterization of this compound as a RiPP and the identification of its biosynthetic gene cluster (BGC) make its engineered biosynthesis in heterologous systems a promising area of research. While direct reports on the heterologous expression of the entire this compound BGC in model organisms like Escherichia coli or Saccharomyces cerevisiae are not explicitly detailed in the provided search results, the principles and methodologies for such endeavors are well-established in synthetic biology for other natural products . Heterologous expression of BGCs is a robust approach to decipher biosynthetic logic, discover new chemicals, and enable the production of natural products that are otherwise difficult to obtain through conventional means .

Reconstituting the this compound biosynthetic pathway in model organisms would involve cloning and expressing the identified precursor peptide genes (vicA1-3) along with the genes encoding the necessary posttranslational modification enzymes, such as VicK and VicYb, in a suitable host chassis . Model organisms like Escherichia coli and Saccharomyces cerevisiae are frequently utilized for the heterologous production of natural products due to their well-characterized genetic systems and amenability to genetic manipulation . For instance, the biosynthesis of other complex natural products, such as the nonribosomal macrolactone antibiotic valinomycin, has been successfully reconstituted in E. coli, demonstrating the feasibility of producing complex molecules in engineered bacterial strains . This approach would allow for the production of this compound in a controlled and scalable manner, independent of the native fungal host.

The native this compound biosynthetic pathway exhibits a "relaxed substrate specificity of enzymes," which naturally leads to a "metabolic grid that produces a set of analogs" . This inherent flexibility provides a foundation for pathway engineering to generate novel this compound analogs. By manipulating the genes within the this compound BGC, such as altering the precursor peptide sequences (vicA1-3) or engineering the posttranslational modification enzymes (e.g., VicK), researchers could potentially direct the synthesis of new this compound derivatives with altered structures or enhanced properties . This strategy aligns with broader efforts in metabolic engineering and synthetic biology, where rational engineering of biosynthetic pathways in heterologous hosts has successfully yielded new natural product derivatives with improved bioactivity .

Reconstituting this compound Pathways in Model Organisms

Development of this compound-Based Research Tools and Probes

This compound's potent and specific effects on plant cells have made it an invaluable tool for studying fundamental plant biological processes, particularly programmed cell death and immunity.

This compound is well-established as a molecular probe for investigating programmed cell death (PCD) in plants. It induces apoptosis-like cell death characterized by features such as DNA laddering, heterochromatin condensation, and mitochondrial dysfunction, including a reduction in mitochondrial membrane potential . Studies have shown that this compound-induced cell death is mediated by Ca²⁺ ions, oxidative stress, serine and cysteine proteases, and nuclease activities . Researchers have utilized radioiodinated this compound as a probe to study this compound binding and VicFluor to visualize cell death in sensitive cells, demonstrating its utility in assessing cellular responses . This allows for detailed pharmacological studies on the signal transduction pathways involved in plant defense responses and apoptotic cell death .

This compound serves as a critical tool for investigating plant immunity, particularly in understanding the complex interplay between pathogens and host defense mechanisms. It functions as an elicitor and, paradoxically, as an effector that exploits host immunity pathways . In Arabidopsis, this compound binds to TRX-h5 (a defense-associated thioredoxin) and activates LOV1 (an Arabidopsis susceptibility protein), eliciting a resistance-like response that ultimately confers disease susceptibility . This "guard mechanism" of plant defense, where a pathogen exploits a resistance protein to cause disease, is recapitulated by this compound's interactions . The sensitivity to this compound has been reported across diverse plant species, including Arabidopsis, barley, Brachypodium spp., rice, and common bean, and is often associated with nucleotide-binding site leucine-rich repeat (NLR) genes, which are known for conferring disease resistance . Thus, this compound and its derived tools are instrumental in dissecting NLR-mediated immune mechanisms and understanding how pathogens can subvert host defenses.

This compound as a Molecular Probe for Studying Plant Cell Death

Directed Evolution or Mutagenesis for this compound Modification

While direct studies specifically detailing the directed evolution or targeted mutagenesis of this compound itself to modify its properties are not extensively documented in the provided search results, the principles of these biotechnological approaches are highly relevant and applicable given the recent elucidation of this compound's RiPP biosynthesis.

Directed evolution is a powerful method in protein engineering that mimics natural selection to steer proteins or nucleic acids toward a user-defined goal, involving iterative rounds of mutagenesis, selection, and amplification . Similarly, mutagenesis techniques, including random and site-directed mutagenesis, are widely used to introduce specific changes into genes to alter protein function or properties .

Since this compound is a RiPP, its biosynthesis involves precursor peptides and a suite of posttranslational modification enzymes . Enzymes involved in RiPP pathways often exhibit substrate tolerance, which means they can process a range of related substrates, leading to the generation of unique peptide derivatives . This inherent flexibility suggests that targeted mutagenesis of the precursor peptide genes (vicA1-3) or the genes encoding the modifying enzymes (e.g., VicK, VicYb) could be employed to rationally design and produce this compound analogs with altered structures or improved biological activities. Furthermore, directed evolution could be applied to these biosynthetic enzymes to enhance their catalytic efficiency, modify their substrate specificity, or even introduce novel modifications, thereby expanding the chemical diversity of this compound-like compounds. The absence of direct studies on this compound modification using these techniques highlights a potential area for future research, leveraging the established synthetic biology tools for natural product engineering.

Engineering this compound for Modified Specificity or Activity

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a discovery that has significantly reshaped the understanding of its biosynthesis, previously assumed to be nonribosomal . This RiPP nature implies a genetic basis for its production, involving small genes that are then extensively processed and modified. This compound C, the most abundant form, possesses a molecular weight of 814 and is composed of several unique amino acid derivatives, including glyoxylic acid, 5,5-dichloroleucine, threo-β-hydroxylysine, erythro-β-hydroxyleucine, α-amino-β-chloroacrylic acid, and 2-alanyl-3,5-dihydroxy-Δ2-cyclopentenone-1. A particularly notable feature is the β-chlorodehydroalanine residue, common to all this compound family compounds, which is crucial for its bioactivity.

The elucidation of this compound's ribosomal synthesis and the identification of enzymes involved in its post-translational modification, such as VicK, which converts glycyl derivatives to glyoxylate-containing forms, provide a foundation for engineering efforts . By understanding the enzymatic machinery responsible for these intricate modifications, researchers can potentially manipulate the biosynthetic pathway to produce this compound analogs with altered specificity or activity. For instance, the relaxed substrate specificity of enzymes in the this compound biosynthetic pathway naturally leads to a metabolic grid producing a set of analogs . This inherent flexibility suggests that targeted genetic or chemical modifications could yield novel this compound variants.

While direct examples of engineered this compound compounds with modified specificity or activity are not extensively detailed in current literature, the principles derived from its complex biosynthesis offer promising avenues. Rational design and directed evolution, commonly applied in enzyme engineering to alter specificity and activity, could be employed to modify this compound's peptidic structure or its post-translational modifications. Such approaches could involve:

Mutagenesis of biosynthetic genes : Altering the genes encoding the precursor peptide or the modifying enzymes (e.g., VicK) to introduce new amino acid residues or modify existing ones, thereby potentially changing the toxin's binding affinity or downstream effects.

Chemical synthesis of analogs : Given its peptidic nature, chemical synthesis could allow for the precise incorporation of non-natural amino acids or other functional groups to explore structure-activity relationships and design compounds with desired properties.

Exploiting structural insights : Understanding the conformational properties of unique residues like β-chlorodehydroalanine and the intramolecular hydrogen bonds that stabilize this compound's structure could guide targeted modifications to enhance or diminish its interaction with specific host targets.

Development of Resistance or Susceptibility Phenotypes via Genetic Manipulation

A profound aspect of this compound research lies in its paradoxical interaction with plant resistance mechanisms, where a host-selective toxin conditions susceptibility through what appears to be an activated defense response. This "resistance gene for susceptibility" phenomenon is best exemplified in oats and Arabidopsis thaliana.

In oats, susceptibility to Cochliobolus victoriae and sensitivity to this compound are controlled by a single dominant gene, Vb, which is either tightly linked to or identical with the Pc-2 gene conferring resistance to crown rust (Puccinia coronata). This genetic linkage means that oat varieties bred for Pc-2-mediated rust resistance inadvertently became susceptible to Victoria blight.

The primary targets of this compound in susceptible oat genotypes are components of the mitochondrial glycine (B1666218) decarboxylase (GDC) complex, specifically a 100-kDa this compound binding protein (VBP), identified as the P protein component of GDC, and a 15-kDa VBP, identified as the H protein component. The 100-kDa VBP binds this compound only in toxin-sensitive, susceptible genotypes in vivo, while the 15-kDa VBP binds in both susceptible and resistant genotypes. The interaction of this compound with GDC inhibits the enzyme complex, which is involved in the photorespiratory cycle.

Table 1: Key Proteins Involved in this compound Sensitivity in Oats

Protein NameMolecular Weight (kDa)Role in this compound SensitivityGenotype Specificity (in vivo)Component of
This compound Binding Protein (VBP)100Binds this compound, hypothesized toxin receptorSusceptible genotypes onlyGlycine Decarboxylase Complex (GDC)
This compound Binding Protein (VBP)15Binds this compoundBoth susceptible and resistant genotypesGlycine Decarboxylase Complex (GDC)
P protein100Component of GDC, identified as the 100-kDa VBPSusceptible genotypes onlyGlycine Decarboxylase Complex (GDC)
H protein15Component of GDC, identified as the 15-kDa VBPBoth susceptible and resistant genotypesGlycine Decarboxylase Complex (GDC)

In Arabidopsis thaliana, this compound sensitivity and susceptibility to C. victoriae are conditioned by the LOV1 gene, which encodes a coiled-coil nucleotide-binding site leucine-rich repeat (NBS-LRR) protein. This class of proteins is typically associated with disease resistance (R genes) in plants, which recognize pathogen effectors and trigger defense responses. In the case of this compound, it acts as an effector that binds to and inhibits the defense-associated thioredoxin TRX-h5. This binding event then activates LOV1, leading to a resistance-like response, including programmed cell death (PCD) and the induction of defense-associated proteins like PR-1 and camalexin (B168466) production. Paradoxically, this activated defense response ultimately promotes disease susceptibility to the necrotrophic pathogen C. victoriae.

Table 2: Genetic Components and Their Roles in this compound-Mediated Susceptibility

Plant SpeciesGene/LocusProtein Class/TargetRole in this compound InteractionPhenotype
OatVbUnknown (linked to Pc-2)Conditions this compound sensitivity and disease susceptibilitySusceptibility to Victoria blight, Resistance to crown rust
OatPc-2Unknown (linked to Vb)Confers resistance to crown rust; linked to this compound sensitivityResistance to crown rust, Susceptibility to Victoria blight
OatGDC (P protein)Mitochondrial enzyme complexDirect target of this compound, inhibited by bindingCell death, Susceptibility
Arabidopsis thalianaLOV1NBS-LRR proteinGuards TRX-h5; activated by this compound-TRX-h5 interactionThis compound sensitivity, Disease susceptibility
Arabidopsis thalianaTRX-h5ThioredoxinHost target of this compound; inhibited by this compound bindingInvolved in defense; its inhibition by this compound activates LOV1
Phaseolus vulgaris (Common Bean)PvLOVNLR proteinConfers this compound-dependent cell death when overexpressedThis compound sensitivity (quantitative trait)

Genetic manipulation has been instrumental in dissecting these pathways. Studies in Phaseolus vulgaris (common bean) have further demonstrated that this compound sensitivity is a developmentally regulated, quantitative trait linked to Nucleotide-Binding Site Leucine-Rich Repeat (NLR) genes, similar to those found in oats and Arabidopsis. Overexpression of PvLOV, an NLR-encoding gene in common bean, has been shown to confer this compound-dependent cell death in Nicotiana benthamiana, highlighting a conserved mechanism across diverse plant families.

These findings underscore a unique strategy employed by C. victoriae, where this compound exploits the plant's own defense machinery to induce susceptibility, providing a compelling model for understanding complex plant-pathogen co-evolution and offering insights for engineering disease resistance in crops by manipulating these susceptibility pathways.

Concluding Perspectives and Future Research Directions

Unresolved Questions in Victorin Biosynthesis and Action

Despite significant advancements in understanding this compound, several key questions regarding its biosynthesis and mechanism of action remain unresolved. While it has been established that this compound is a RiPP, the precise genetic and biochemical origins were elusive for decades. Although precursor peptide genes (vicA1-3) and a copper amine oxidase (CAO) enzyme (VicK) responsible for converting this compound to its active form have been identified, the complete enzymatic pathway and the roles of all associated genes are not fully characterized. For instance, the genes encoding these enzymes are surprisingly scattered across repetitive regions of the pathogen genome, unlike the compact clusters typically found for other small molecules, raising questions about their evolutionary origins and regulation.

Furthermore, while this compound is known to bind to thioredoxin TRX-h5 and activate the LOV1 protein, leading to host cell death, the full cascade of molecular events triggered by this interaction and how it precisely culminates in the symptoms of Victoria blight still requires further elucidation. The exact conformational properties of the unique β-chlorodehydroalanine residue within this compound C, which is common to all this compound family compounds and is thought to play a crucial role in bioactivity, are still debated (E or Z geometry). Unanswered questions also persist regarding the broader impact of this compound on host cellular processes beyond the direct interaction with TRX-h5 and LOV1, and how the plant's defense system is subverted to facilitate disease.

Emerging Technologies for Advancing this compound Studies (e.g., Cryo-EM, Single-Cell Omics)

Emerging technologies offer powerful tools to address the remaining complexities of this compound. Cryo-electron microscopy (Cryo-EM) could provide high-resolution structural insights into the this compound-TRX-h5-LOV1 complex, revealing the precise molecular interactions and conformational changes that lead to LOV1 activation and host susceptibility. This would be crucial for understanding the "molecular mimicry" aspect of this compound's action.

Single-cell omics technologies, including single-cell genomics, transcriptomics, and proteomics, could revolutionize the study of this compound's effects at the cellular level. By analyzing individual plant cells responding to this compound, researchers could identify subtle changes in gene expression, protein profiles, and metabolic pathways that are obscured in bulk tissue analyses. This could pinpoint early cellular responses, identify novel targets of this compound, and differentiate between direct toxin effects and downstream host defense responses. Spatial omics, which combines single-cell analysis with spatial information, could further reveal how this compound spreads and impacts cells within different tissues of the oat plant.

Potential for this compound Research to Inform Broader Biological Principles (e.g., Host-Pathogen Molecular Mimicry, RiPP Biogenesis)

Research into this compound has already provided significant insights into broader biological principles, particularly in the realm of host-pathogen interactions and natural product biosynthesis. The mechanism by which this compound exploits a host immunity pathway (LOV1, typically involved in resistance to biotrophic pathogens) to induce susceptibility is a compelling example of molecular mimicry. Further investigation into this specific interaction can inform our understanding of how pathogens evolve to manipulate host defense systems, providing a model for studying similar phenomena in other plant and even animal diseases where pathogens mimic host molecules to evade or subvert immunity.

Furthermore, the discovery that this compound is a RiPP, rather than an NRPS product, has expanded our knowledge of RiPP biogenesis. Fungal RiPPs are an underexplored class of natural products, and this compound's biosynthesis pathway, including the role of the scattered vicA genes and the VicK enzyme, offers a unique case study. Continued research into this compound's RiPP biogenesis can shed light on the diverse enzymatic modifications, processing steps (e.g., leader peptide removal), and regulatory mechanisms involved in the production of these complex peptides, contributing to the broader understanding of natural product biosynthesis and potentially uncovering novel enzymes and pathways.

Translational Research Implications within Academic Contexts (e.g., basic insights for plant breeding mechanisms, not direct application)

Within academic contexts, this compound research provides fundamental insights that can inform plant breeding mechanisms. The detailed understanding of the this compound-LOV1-TRX-h5 interaction, for instance, highlights a specific genetic vulnerability in oat varieties. This basic knowledge is crucial for plant breeders to develop new oat cultivars with durable resistance to Victoria blight without compromising other desirable traits, such as crown rust resistance. By understanding the molecular basis of susceptibility, breeders can employ targeted strategies, such as gene editing or marker-assisted selection, to modify or eliminate the susceptibility-conferring elements while retaining beneficial resistance genes.

Moreover, the study of this compound's biosynthesis and its interaction with the host provides a model system for investigating other host-selective toxins and their impact on crop diseases. This basic research can contribute to a broader academic framework for understanding pathogen virulence factors and host defense mechanisms, which is essential for developing sustainable agricultural practices and improving crop yields globally. The insights gained from this compound research, while not directly leading to a commercial product, contribute to the foundational scientific knowledge necessary for future innovations in plant pathology and crop improvement.

Q & A

Q. How to synthesize conflicting data on this compound's conservation status across jurisdictions?

  • Methodological Answer : Apply systematic review protocols (PRISMA guidelines) to evaluate regional IUCN assessments. Discrepancies often arise from differing criteria (e.g., population vs. habitat loss metrics). Recommend unified thresholds via expert Delphi panels .

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